2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of triazolo[4,3-b]pyridazine, which is a class of compounds known for their potential therapeutic properties . They have been studied for their anticancer activity, particularly as inhibitors of the PCAF bromodomain .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds, such as 1,2,4-triazoloquinazolines, have been synthesized through bioisosteric modification of other compounds . Another method involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds incorporating thiadiazole and other related moieties is a significant area of research. These compounds are synthesized using various precursors and methods, aiming to explore their potential biological activities. For instance, novel pathways to synthesize heterocycles such as pyrrole, pyridine, coumarin, and triazolopyrimidine derivatives have been developed, highlighting the versatility and reactivity of these chemical structures in forming complex and potentially bioactive molecules (A. Fadda et al., 2017).
Antimicrobial and Anticancer Properties
Research into triazolopyridazine and triazolopyrimidine derivatives has shown promising antimicrobial and anticancer properties. These studies involve the synthesis of novel compounds and evaluation of their biological activities against various microbial strains and cancer cell lines. For instance, certain synthesized compounds have exhibited significant antimicrobial activity, contributing to the search for new therapeutic agents against infectious diseases (M. S. Abbady, 2014). Additionally, some derivatives have shown potential as anticancer agents through preliminary screenings, suggesting their role in the development of novel oncology therapies (G. Kumar et al., 2019).
Structural and Functional Analysis
The exploration of heterocyclic compounds extends beyond their biological activities. Studies have also focused on their structural analysis, including Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks. These analyses provide insights into the molecular structures, stability, and interactions of these compounds, which are crucial for understanding their reactivity and potential applications in medicinal chemistry (Hamdi Hamid Sallam et al., 2021).
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of the 1,2,4-triazole class , which is known for its wide bioactivities . .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with various biological targets through hydrogen bonding
Biochemical Pathways
1,2,4-triazole derivatives are known to be involved in a wide range of biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
1,2,4-triazole derivatives are known to have a wide range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the physicochemical properties of 1,2,4-triazole derivatives can be influenced by environmental conditions .
Eigenschaften
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-3-29-18-9-7-16(8-10-18)22-25-24-19-11-12-21(26-27(19)22)30-14-20(28)23-17-6-4-5-15(2)13-17/h4-13H,3,14H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZGMNGIZMUZTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.